molecular formula C22H17IN2 B1298042 2-Iodo-1-trityl-1H-imidazole CAS No. 67478-46-0

2-Iodo-1-trityl-1H-imidazole

Cat. No.: B1298042
CAS No.: 67478-46-0
M. Wt: 436.3 g/mol
InChI Key: AAHIYUWXFHXGBO-UHFFFAOYSA-N
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Description

2-Iodo-1-trityl-1H-imidazole is a chemical compound with the molecular formula C22H17IN2. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features an imidazole ring substituted with an iodine atom at the second position and a trityl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-trityl-1H-imidazole typically involves the iodination of 1-trityl-1H-imidazole. One common method includes the reaction of 1-trityl-1H-imidazole with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-trityl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The imidazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding imidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), and bases (triethylamine, sodium hydroxide).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed:

    Substitution Reactions: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Imidazole N-oxides.

    Reduction Reactions: Reduced imidazole derivatives.

Scientific Research Applications

2-Iodo-1-trityl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds. Its derivatives are explored for their potential use in treating various diseases.

    Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Iodo-1-trityl-1H-imidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The trityl group may enhance the compound’s stability and facilitate its interaction with molecular targets.

Comparison with Similar Compounds

    1-Trityl-1H-imidazole: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

    2-Iodo-1H-imidazole: Lacks the trityl group, which may affect its stability and reactivity.

    2-Bromo-1-trityl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness: 2-Iodo-1-trityl-1H-imidazole is unique due to the presence of both the iodine atom and the trityl group. The iodine atom provides a site for further functionalization through substitution reactions, while the trityl group enhances the compound’s stability and lipophilicity. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-iodo-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHIYUWXFHXGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347134
Record name 2-Iodo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67478-46-0
Record name 2-Iodo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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